5-(Bromomethyl)-2-propylpyrimidine

Description

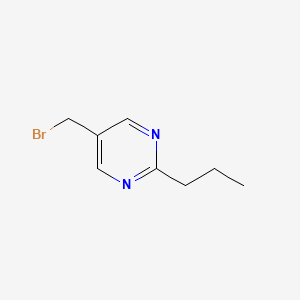

5-(Bromomethyl)-2-propylpyrimidine is a halogenated pyrimidine derivative featuring a bromomethyl group at the 5-position and a propyl substituent at the 2-position of the pyrimidine ring. The bromomethyl group is a reactive handle for alkylation or cross-coupling reactions, while the propyl chain may enhance lipophilicity, influencing solubility and biological activity .

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

5-(bromomethyl)-2-propylpyrimidine |

InChI |

InChI=1S/C8H11BrN2/c1-2-3-8-10-5-7(4-9)6-11-8/h5-6H,2-4H2,1H3 |

InChI Key |

QYFAWPZOBQCDKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(C=N1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-propylpyrimidine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-propylpyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-propylpyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with functional groups like azides, thiocyanates, or ethers.

Oxidation: Formation of pyrimidine carboxylic acids or aldehydes.

Reduction: Formation of 2-propylpyrimidine.

Scientific Research Applications

Pharmaceutical Applications

5-(Bromomethyl)-2-propylpyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to biologically active molecules.

Antiviral Agents

Research indicates that derivatives of pyrimidine compounds have shown antiviral properties. For example, sulfonamide compounds with heterocyclic peripheries, including those derived from this compound, have been evaluated for their efficacy against viruses such as coxsackievirus B .

Anticancer Activity

Pyrimidine derivatives are well-known for their anticancer potential. Studies have demonstrated that certain pyrimidine-based compounds exhibit significant activity against various cancer cell lines, including prostate cancer . The unique substitution pattern of this compound may enhance its reactivity and biological properties compared to other similar compounds.

Synthetic Routes

Several synthetic methods have been developed to produce this compound. These methods often involve the use of various reagents and conditions to achieve high yields and purity.

General Synthesis

The synthesis typically involves the bromination of a suitable precursor followed by alkylation to introduce the propyl group. For instance, one method includes the reaction of 4-amino-2-methyl-5-cyanopyrimidine with hydrobromic acid under specific conditions to yield the desired product .

Case Study: Synthesis Methodology

A notable synthetic route involves using sodium methoxide and ethyl formate to create intermediates that are subsequently reacted to yield this compound . This method emphasizes the need for efficient reaction conditions to minimize environmental impact and reduce costs.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-propylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromo- and Chloro-Substituted Pyrimidines

Compounds such as 5-Bromo-2-chloro-4-methylpyrimidine (CAS 205672-25-9) and 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 633328-95-7) share a bromo substituent but differ in other functional groups (e.g., chloro, methyl) . Key comparisons include:

- Reactivity : The bromomethyl group in 5-(Bromomethyl)-2-propylpyrimidine is more reactive toward nucleophilic substitution than chloro substituents, enabling alkylation or conjugation reactions.

- Applications : Chloro-pyrimidines are often intermediates in drug synthesis (e.g., kinase inhibitors), while bromomethyl derivatives may serve as alkylating agents or precursors for bioconjugation .

Table 1: Comparison of Bromo-/Chloro-Substituted Pyrimidines

Bromomethyl-Substituted Heterocycles

5-(Bromomethyl)-3-phenylisoxazole (CAS 2039-50-1) shares a bromomethyl group but on an isoxazole ring instead of pyrimidine . Differences include:

- Stability : The melting point of 5-(Bromomethyl)-3-phenylisoxazole (82.5–85°C) suggests moderate thermal stability, which may differ in pyrimidine analogs due to ring polarity .

Table 2: Bromomethyl Heterocycles

| Compound | Heterocycle | Melting Point (°C) | Key Use | Reference |

|---|---|---|---|---|

| This compound | Pyrimidine | — | Synthetic intermediates | — |

| 5-(Bromomethyl)-3-phenylisoxazole | Isoxazole | 82.5–85 | Cross-coupling reactions |

Amino-Substituted Bromopyrimidines

5-Bromo-N-methylpyrimidin-2-amine (CAS 31402-54-7) and (5-Bromopyrimidin-2-yl)isopropylamine (CAS 959240-54-1) highlight the impact of amino vs. alkyl substituents :

- Biological Activity: Amino-substituted bromopyrimidines are explored as kinase inhibitors, whereas bromomethyl derivatives may act as covalent modifiers .

Pesticide-Related Pyrimidines

Compounds like bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) share a bromo substituent but feature additional functional groups (e.g., dione, methylpropyl) :

- Functional Diversity : Bromacil’s dione ring enables herbicidal activity via photosynthesis inhibition, whereas this compound’s simpler structure may limit such bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.